N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is a compound that features a benzoyl group attached to the nitrogen atom of adenosine, with a tert-butyl(dimethyl)silyl group protecting the 3’-hydroxyl group. This compound is often used in organic synthesis and biochemical research due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine typically involves the protection of the hydroxyl group of adenosine using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The benzoylation of the nitrogen atom is achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine involves its ability to protect specific functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing reactions at the 3’-hydroxyl group, while the benzoyl group stabilizes the nitrogen atom . This allows for selective reactions at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-3’-O-[trimethylsilyl]adenosine
Uniqueness
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position, which provides enhanced stability and selectivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
69504-08-1 |
---|---|
Molekularformel |
C23H31N5O5Si |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-15(11-29)32-22(17(18)30)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 |
InChI-Schlüssel |
RAJBGPZOQRMZRL-UVLLPENVSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.